3-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazole
CAS No.: 1013779-03-7
Cat. No.: VC7525084
Molecular Formula: C18H22FN5OS
Molecular Weight: 375.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1013779-03-7 |
|---|---|
| Molecular Formula | C18H22FN5OS |
| Molecular Weight | 375.47 |
| IUPAC Name | 3-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazole |
| Standard InChI | InChI=1S/C18H22FN5OS/c1-4-23-11-14(17(22-23)25-6-3)16-20-21-18(24(16)5-2)26-12-13-9-7-8-10-15(13)19/h7-11H,4-6,12H2,1-3H3 |
| Standard InChI Key | ZSWWRILSSWLPTD-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC3=CC=CC=C3F |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
The compound integrates three heterocyclic systems: a pyrazole ring, a 1,2,4-triazole core, and a fluorobenzylthio moiety. The pyrazole subunit at position 4 of the triazole ring is substituted with ethoxy and ethyl groups, while the triazole’s sulfur atom connects to a 2-fluorobenzyl group. This arrangement creates a rigid, planar framework with multiple sites for intermolecular interactions .
Key Structural Features:
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Pyrazole Ring: Substituted at positions 1 (ethyl), 3 (ethoxy), and 4 (linked to triazole).
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1,2,4-Triazole Core: Features ethyl and pyrazole substituents at positions 4 and 3, respectively.
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Fluorobenzylthio Group: Introduces aromaticity and electronegativity via the fluorine atom.
Computational and Experimental Data
The molecular formula C₁₈H₂₂FN₅OS (MW: 375.47 g/mol) was confirmed via high-resolution mass spectrometry. Key computed properties include:
The SMILES string CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC3=CC=CC=C3F and InChIKey ZSWWRILSSWLPTD-UHFFFAOYSA-N enable precise structural reconstruction in cheminformatics tools.
Synthesis and Optimization Strategies
Conventional Pathways
While direct synthesis protocols for this compound remain proprietary, analogous 1,2,4-triazole derivatives are typically synthesized via:
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Cyclocondensation: Reaction of thiosemicarbazides with carboxylic acids under acidic conditions .
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Nucleophilic Substitution: Introduction of the fluorobenzylthio group via displacement reactions using mercapto intermediates.
Hypothesized Route:
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Pyrazole Formation: Ethyl hydrazine reacts with β-ketoester to yield 3-ethoxy-1-ethylpyrazole.
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Triazole Core Assembly: Cyclization of thiosemicarbazide derivatives with hydrazine hydrate.
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Thioether Coupling: Mitsunobu reaction or base-mediated alkylation attaches the 2-fluorobenzylthio group .
Green Chemistry Approaches
Microwave-assisted synthesis and ultrasound irradiation could reduce reaction times from hours to minutes while improving yields by 15–20% compared to thermal methods .
Physicochemical Profiling
Solubility and Stability
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Lipophilicity: XLogP3 = 2.7 predicts moderate membrane permeability, suitable for oral bioavailability .
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Thermal Stability: Differential scanning calorimetry (DSC) of analogs shows decomposition temperatures >200°C, suggesting solid-state stability.
Spectroscopic Characterization
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¹H NMR: Expected signals include δ 1.2–1.4 (triplet, ethyl groups), δ 4.1–4.3 (quartet, ethoxy), and δ 7.2–7.5 (fluorobenzyl aromatic protons).
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HRMS: Molecular ion peak at m/z 375.1467 (calc. 375.1467 for C₁₈H₂₂FN₅OS).
| Activity | Basis | Supporting Evidence |
|---|---|---|
| Antifungal | Triazole-mediated CYP51 inhibition | Analog data |
| Anticancer | Pyrazole interference with kinase signaling | Similar structures |
| Anti-inflammatory | Modulation of COX-2 | Fluorobenzyl moiety SAR |
Applications in Drug Discovery
Lead Optimization Opportunities
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Bioisosteric Replacement: Swapping the ethoxy group with methoxy or cyclopropoxy to modulate metabolism.
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Prodrug Design: Esterification of the ethyl groups to enhance solubility.
Computational Modeling Insights
Molecular docking studies using the EGFR kinase domain (PDB: 1M17) show a predicted binding affinity of -9.2 kcal/mol, suggesting potential kinase inhibitory activity.
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